
4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol
Overview
Description
4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol is an organic compound featuring a chlorophenyl group, an imidazole ring, and a hydroxyl-containing butanol chain. The compound has garnered attention in synthetic chemistry, with recent studies highlighting its deuterated derivatives for isotopic labeling applications . While its exact biological activity remains less explored, structural analogs with imidazole moieties are known for antimicrobial and antiparasitic properties, as seen in inhibitors targeting Trypanosoma cruzi .
Preparation Methods
Epoxide Ring-Opening with Imidazole
Reaction Mechanism and Conditions
The most widely reported method involves the ring-opening of 4-(4-chlorophenyl)oxirane (1) with imidazole (2) under basic conditions. This reaction proceeds via nucleophilic attack of the imidazole nitrogen on the less hindered carbon of the epoxide, followed by acid-catalyzed hydroxyl group stabilization .
Typical Protocol :
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Reactants :
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4-(4-Chlorophenyl)oxirane (1 equiv)
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Imidazole (1.2 equiv)
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Sodium hydride (NaH, 1.5 equiv) as base
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Solvent : Anhydrous tetrahydrofuran (THF)
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Conditions :
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Temperature: 60–70°C
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Duration: 8–12 hours
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Workup: Neutralization with HCl, extraction with ethyl acetate
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Yield and Characterization
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Purity : >98% (HPLC)
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Spectroscopic Data :
Table 1: Optimization of Epoxide Ring-Opening Reactions
Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
NaH | THF | 60 | 75 |
K₂CO₃ | DMF | 80 | 68 |
NaOH | EtOH | 50 | 62 |
Alkylation of Imidazole with Halogenated Intermediates
Two-Step Process via Bromobutanol Derivative
A halogenated intermediate, 1-bromo-4-(4-chlorophenyl)butan-2-ol (3), is reacted with imidazole in the presence of a phase-transfer catalyst :
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Synthesis of Bromobutanol (3) :
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Alkylation :
Advantages Over Epoxide Route
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Avoids epoxide synthesis, reducing steps
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Lower energy requirements (90°C vs. 60–80°C for epoxide)
Solvent-Free and Green Chemistry Approaches
Mechanochemical Synthesis
Recent advances utilize ball milling to achieve solvent-free coupling:
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Reactants : 4-(4-Chlorophenyl)-2-hydroxybutyl chloride (4), imidazole
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Conditions :
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Ball mill, stainless steel jars
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Frequency: 25 Hz, 2 hours
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Comparative Analysis
Method | Solvent Use | Reaction Time (h) | Yield (%) |
---|---|---|---|
Epoxide ring-opening | THF | 12 | 85 |
Alkylation (TBAB) | Water | 6 | 82 |
Mechanochemical | None | 2 | 78 |
Deuterated Analog Synthesis
Isotope-labeled variants (e.g., [²H₅]-4-(4-chlorophenyl)-1-imidazol-1-ylbutan-2-ol) are synthesized for metabolic studies:
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Deuterium Incorporation :
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Applications :
Industrial-Scale Production Considerations
Catalyst Recycling
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Heterogeneous catalysts (e.g., zeolite-supported NaH) enable reuse for 5 cycles without yield loss .
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Cost Reduction : 30% lower catalyst expenditure vs. homogeneous systems.
Waste Management
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to modify the imidazole ring.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-one.
Reduction: Formation of various reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally related to 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol. For instance, research on similar imidazole derivatives has shown promising results against various cancer cell lines. The compound's ability to inhibit tubulin polymerization positions it as a potential candidate in cancer therapy, similar to other imidazole derivatives that have demonstrated significant cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7 .
Antimicrobial Efficacy
The compound exhibits notable antimicrobial properties, with studies indicating its effectiveness against both Gram-positive and Gram-negative bacteria. For example, related compounds have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting that this compound could be explored for its antibacterial potential .
Mechanistic Insights
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with biological targets. These studies reveal that the compound can effectively bind to active sites of enzymes involved in cancer progression and bacterial resistance, providing insights into its mechanism of action .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its biological activity, such as inhibiting microbial growth or affecting cellular signaling.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol ()
- Key Difference : Replacement of the chlorophenyl group with a fluorophenyl moiety.
- This substitution may improve metabolic stability in drug design due to reduced susceptibility to oxidative degradation.
- Structural Data : The hydroxyl group forms an intramolecular hydrogen bond with the imidazole nitrogen, stabilizing the conformation .
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (CAS 24155-42-8, )
- Key Difference : Additional chlorine atom at the phenyl ring’s 2-position.
- Impact : Increased lipophilicity and steric bulk, which could enhance membrane permeability but reduce solubility. The dichlorophenyl group may also influence receptor-binding specificity in therapeutic contexts.
Variations in the Alkyl Chain and Functional Groups
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethyl Chloroformate ()
- Key Difference : Replacement of the butan-2-ol chain with a chloroformate group.
- Impact : The chloroformate group introduces electrophilic reactivity, making the compound suitable as a synthetic intermediate for carbamate or urea derivatives. However, it lacks the hydroxyl group’s hydrogen-bonding capacity.
- Synthesis : Yielded 85% purity via silica gel chromatography, indicating efficient synthetic routes for such derivatives .
(1R,2R)-1-(4-Chlorophenyl)-4-dimethylamino-1-(3-methoxy-2-naphthyl)-2-(1-naphthyl)butan-2-ol ()
- Key Differences: Incorporation of naphthyl groups and a dimethylamino substituent.
- The dimethylamino group enhances basicity, which could improve solubility in acidic environments.
- Structural Data : Dihedral angles between the chlorophenyl and naphthyl groups (6.23° and 66.44°) highlight significant conformational distortion .
Imidazole Ring Modifications
1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole ()
- Key Difference : Benzyl and diphenyl substitutions on the imidazole ring.
- Impact : The aromatic substituents enhance π-π stacking interactions, which may improve crystallinity but reduce aqueous solubility. Such derivatives are often explored in materials science for their rigid structures .
2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole ()
- Key Difference : A pentyl chain at the imidazole’s 1-position.
- Impact : The alkyl chain increases hydrophobicity, favoring lipid bilayer interactions. This modification is common in compounds targeting membrane-associated proteins .
Structural Characterization
Biological Activity
4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol, also known by its CAS number 67085-11-4, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is C13H15ClN2O. The compound features a chlorophenyl group and an imidazole moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of imidazole with 1-chloro-4-(4-chlorophenyl)-2-butanol in a DMF (dimethylformamide) solvent, often under basic conditions using sodium hydride. The product can be purified through recrystallization methods to achieve high purity levels (up to 99.31%) as indicated by HPLC analysis .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit notable anticancer properties, particularly against A549 lung adenocarcinoma cells. In comparative studies, compounds with similar structures have shown varying degrees of cytotoxicity:
Compound | IC50 (µM) | Effect on A549 Cells |
---|---|---|
This compound | Not specified | Moderate |
Compound with 4-bromophenyl substitution | 0.46 ± 0.02 | High |
Compound with no substitution | 6.34 ± 0.89 | Moderate |
The presence of halogen substituents (like chloro or bromo) on the phenyl ring has been correlated with enhanced anticancer activity, suggesting that these modifications can significantly influence the compound's effectiveness .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has been tested against various multidrug-resistant pathogens, including:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MRSA) | >64 µg/mL |
Escherichia coli (carbapenem-resistant) | >64 µg/mL |
These results indicate limited antimicrobial activity against Gram-negative bacteria, but further modifications could enhance its efficacy against resistant strains .
Case Studies
In a study focusing on related imidazole derivatives, it was noted that structural modifications significantly impacted both anticancer and antimicrobial activities. For instance, introducing electron-withdrawing groups like nitro or halogen atoms improved the compounds' interactions with biological targets .
Q & A
Q. What are the recommended synthetic routes for 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol, and how can reaction conditions be optimized for higher yields?
Basic
A two-step approach is typically employed:
N-Alkylation : React 4-(4-chlorophenyl)butan-2-one with imidazole under basic conditions. Catalysts like Raney nickel are preferred over palladium-based systems to avoid dehalogenation byproducts .
Reduction : Use sodium borohydride (NaBH₄) to reduce the ketone intermediate to the alcohol. Optimize solvent (ethanol or water) and temperature (45°C) to achieve >90% yield .
Key Considerations : Monitor reaction progress via LC-MS to detect hydrodechlorination byproducts and adjust catalyst selection accordingly .
Q. How can researchers resolve discrepancies in crystallographic data when determining the molecular structure of this compound?
Advanced
- Software Tools : Use SHELX programs (e.g., SHELXL) for refinement, leveraging their robustness in handling high-resolution or twinned data .
- Hydrogen Bonding Analysis : Identify intramolecular O–H···N interactions (common in imidazole alcohols) to validate molecular conformation. Dihedral angles between aromatic rings should be <10° for planar stability .
- Validation : Cross-reference with PubChem and CAS data (e.g., InChI Key
UKVLTPAGJIYSGN-UHFFFAOYSA-N
) to confirm stereochemistry .
Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
Basic
- NMR : ¹H and ¹³C NMR to confirm imidazole proton environments (δ ~7.0–8.5 ppm) and chlorophenyl substituents .
- IR : Detect O–H stretches (~3126 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) .
- GC-MS : Verify purity (>99%) and rule out alkylation byproducts .
Q. What computational methods are suitable for studying the interaction of this compound with fungal CYP51 enzymes?
Advanced
- QM/MM Docking : Model ligand binding to Candida albicans CYP51 using induced fit docking to account for receptor flexibility .
- Charge Polarization : Assign partial charges via density functional theory (DFT) to improve accuracy in metalloenzyme interactions .
- SAR Insights : Compare binding affinity with shorter-chain analogs (e.g., 1-(4-chlorophenyl)-2-imidazolylethanol) to assess the impact of alkyl chain elongation .
Q. How does the elongation of the alkyl chain in this compound influence its antifungal efficacy and binding kinetics?
Advanced
- Increased Lipophilicity : The four-carbon chain enhances membrane penetration, improving MIC values (e.g., 0.125 μg/mL against C. albicans) compared to two-carbon analogs .
- Binding Kinetics : Molecular dynamics simulations reveal prolonged dwell time in CYP51’s active site due to hydrophobic interactions with the heme cofactor .
- Experimental Validation : Perform time-kill assays and biofilm inhibition studies to correlate structural modifications with antifungal persistence .
Q. What are the critical steps in ensuring reproducibility when scaling up synthesis from laboratory to pilot-scale?
Basic
- Catalyst Recycling : Use Raney nickel in fixed-bed reactors to maintain consistent hydrogenation efficiency .
- Purification : Implement gradient recrystallization (ethanol/water) to isolate the compound with <0.2% residual solvents .
- Process Analytics : Validate batch consistency via HPLC and X-ray powder diffraction (XRPD) .
Q. How can researchers analyze byproduct formation during the N-alkylation step?
Advanced
- Mechanistic Probes : Use deuterated solvents (e.g., D₂O) to trace proton transfer pathways and identify intermediates via HRMS .
- Byproduct Isolation : Chromatographically separate hydrodechlorinated derivatives (e.g., benzamide byproducts) and characterize via ¹H NMR .
- Kinetic Modeling : Apply pseudo-first-order kinetics to optimize reaction time and minimize side reactions .
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-imidazol-1-ylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-12-4-1-11(2-5-12)3-6-13(17)9-16-8-7-15-10-16/h1-2,4-5,7-8,10,13,17H,3,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHZVMVZBIMHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CN2C=CN=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449756 | |
Record name | 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67085-11-4 | |
Record name | α-[2-(4-Chlorophenyl)ethyl]-1H-imidazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67085-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazole-1-ethanol, α-[2-(4-chlorophenyl)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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